molecular formula C12H15N5O2S B6647454 4-[2-[(6-Aminopyrimidin-4-yl)amino]ethyl]benzenesulfonamide

4-[2-[(6-Aminopyrimidin-4-yl)amino]ethyl]benzenesulfonamide

Cat. No. B6647454
M. Wt: 293.35 g/mol
InChI Key: NUNFCJJKXGGYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[(6-Aminopyrimidin-4-yl)amino]ethyl]benzenesulfonamide, also known as APES, is a sulfonamide compound that has been widely studied for its potential use in scientific research. This compound is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.

Mechanism of Action

4-[2-[(6-Aminopyrimidin-4-yl)amino]ethyl]benzenesulfonamide acts as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions, which is a crucial step in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, 4-[2-[(6-Aminopyrimidin-4-yl)amino]ethyl]benzenesulfonamide can disrupt this process and alter the pH of various bodily fluids.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by 4-[2-[(6-Aminopyrimidin-4-yl)amino]ethyl]benzenesulfonamide has several biochemical and physiological effects. These include changes in the pH of bodily fluids, alterations in the levels of bicarbonate and carbon dioxide, and changes in the activity of other enzymes that are involved in acid-base regulation. 4-[2-[(6-Aminopyrimidin-4-yl)amino]ethyl]benzenesulfonamide has also been shown to have anti-inflammatory and anti-tumor effects, which may be related to its inhibition of carbonic anhydrase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[2-[(6-Aminopyrimidin-4-yl)amino]ethyl]benzenesulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase. This makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation of using 4-[2-[(6-Aminopyrimidin-4-yl)amino]ethyl]benzenesulfonamide is that its inhibitory activity is not specific to a particular isoform of carbonic anhydrase. This can make it difficult to study the effects of specific isoforms on physiological processes.

Future Directions

There are several future directions for research on 4-[2-[(6-Aminopyrimidin-4-yl)amino]ethyl]benzenesulfonamide. One area of interest is the development of more specific inhibitors of carbonic anhydrase that can target specific isoforms of the enzyme. This could lead to the development of more targeted therapies for conditions such as glaucoma and epilepsy. Another area of interest is the investigation of the anti-inflammatory and anti-tumor effects of 4-[2-[(6-Aminopyrimidin-4-yl)amino]ethyl]benzenesulfonamide, which may have potential therapeutic applications in a variety of diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-[2-[(6-Aminopyrimidin-4-yl)amino]ethyl]benzenesulfonamide and its potential use as a tool for studying carbonic anhydrase and other enzymes involved in acid-base regulation.

Synthesis Methods

The synthesis of 4-[2-[(6-Aminopyrimidin-4-yl)amino]ethyl]benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 6-aminopyrimidine-4-amine in the presence of a suitable solvent and reagents. The reaction is carried out under controlled conditions, and the product is purified using techniques such as recrystallization or chromatography.

Scientific Research Applications

4-[2-[(6-Aminopyrimidin-4-yl)amino]ethyl]benzenesulfonamide has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of carbonic anhydrase, which makes it useful for studying the role of this enzyme in various physiological processes. 4-[2-[(6-Aminopyrimidin-4-yl)amino]ethyl]benzenesulfonamide has also been used as a tool for investigating the mechanisms of action of other compounds that interact with carbonic anhydrase.

properties

IUPAC Name

4-[2-[(6-aminopyrimidin-4-yl)amino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c13-11-7-12(17-8-16-11)15-6-5-9-1-3-10(4-2-9)20(14,18)19/h1-4,7-8H,5-6H2,(H2,14,18,19)(H3,13,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNFCJJKXGGYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=NC=NC(=C2)N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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